molecular formula C15H18ClN3O2 B4159982 methyl 2-(1-piperazinyl)-4-quinolinecarboxylate hydrochloride

methyl 2-(1-piperazinyl)-4-quinolinecarboxylate hydrochloride

Cat. No.: B4159982
M. Wt: 307.77 g/mol
InChI Key: DZWVTEROMDWISN-UHFFFAOYSA-N
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Description

Methyl 2-(1-piperazinyl)-4-quinolinecarboxylate hydrochloride is a heterocyclic compound that contains both quinoline and piperazine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the quinoline ring system, which is known for its biological activity, combined with the piperazine ring, which is commonly found in many pharmaceuticals, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-piperazinyl)-4-quinolinecarboxylate hydrochloride typically involves the reaction of 2-chloro-4-quinolinecarboxylic acid with piperazine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-piperazinyl)-4-quinolinecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the quinoline ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(1-piperazinyl)-4-quinolinecarboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(1-piperazinyl)-4-quinolinecarboxylate hydrochloride involves its interaction with specific molecular targets in the body. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the piperazine ring can interact with various receptors and enzymes, modulating their activity and contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds such as aripiprazole and quetiapine contain the piperazine ring and are used as antipsychotic agents.

    Quinoline derivatives: Compounds like chloroquine and quinine are well-known antimalarial agents that contain the quinoline ring.

Uniqueness

Methyl 2-(1-piperazinyl)-4-quinolinecarboxylate hydrochloride is unique due to the combination of the quinoline and piperazine moieties, which imparts a distinct set of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

methyl 2-piperazin-1-ylquinoline-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2.ClH/c1-20-15(19)12-10-14(18-8-6-16-7-9-18)17-13-5-3-2-4-11(12)13;/h2-5,10,16H,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWVTEROMDWISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)N3CCNCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794873
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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